molecular formula C16H16N2O3 B5743267 N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide

N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5743267
M. Wt: 284.31 g/mol
InChI Key: BSCVPHMFPNAWOK-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 3-ethylphenyl and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 3-ethylphenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like triethylamine.

Major Products:

    Reduction: N-(3-ethylphenyl)-2-(4-aminophenyl)acetamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of anti-inflammatory and analgesic agents.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group can form hydrogen bonds with proteins, affecting their function and activity.

Comparison with Similar Compounds

  • N-(3-ethylphenyl)-3-(4-nitrophenyl)acrylamide
  • N-(3-chloro-4-nitrophenyl)acetamide

Comparison:

  • N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide has a unique combination of an ethyl group and a nitro group, which imparts distinct chemical and biological properties.
  • N-(3-ethylphenyl)-3-(4-nitrophenyl)acrylamide differs in the position of the nitro group and the presence of an acrylamide moiety, which affects its reactivity and applications.
  • N-(3-chloro-4-nitrophenyl)acetamide has a chloro group instead of an ethyl group, leading to different chemical behavior and potential uses in various fields.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-12-4-3-5-14(10-12)17-16(19)11-13-6-8-15(9-7-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCVPHMFPNAWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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